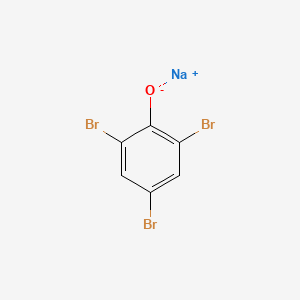

Sodium 2,4,6-tribromophenolate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2666-53-7 |

|---|---|

Molecular Formula |

C6H2Br3NaO |

Molecular Weight |

352.78 g/mol |

IUPAC Name |

sodium;2,4,6-tribromophenolate |

InChI |

InChI=1S/C6H3Br3O.Na/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H;/q;+1/p-1 |

InChI Key |

SECJJZLOAVXJDP-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C(=C1Br)[O-])Br)Br.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Preparation of Sodium 2,4,6-Tribromophenolate

The principal route to obtaining this compound involves the deprotonation of 2,4,6-tribromophenol (B41969) using a suitable base. This acid-base reaction is straightforward and forms the basis of most synthetic strategies.

Conventional Synthetic Routes from 2,4,6-Tribromophenol

The most common and well-established method for the preparation of this compound is the direct reaction of 2,4,6-tribromophenol with an alkali metal base. Current time information in Bangalore, IN.smolecule.com This approach is favored for its simplicity and high conversion rates.

The neutralization of 2,4,6-tribromophenol is typically conducted using a strong alkali metal base, with sodium hydroxide (B78521) being a common choice. smolecule.com The reaction is often performed in a mixed solvent system, such as a ketone-water mixture (e.g., acetone-water). This solvent system is crucial as it helps to solubilize the resulting phenolate (B1203915) salt, thereby preventing its premature precipitation and ensuring a homogenous reaction medium. The general reaction is as follows:

C₆H₃Br₃O + NaOH → C₆H₂Br₃NaO + H₂O smolecule.com

This reaction is a classic acid-base neutralization, where the acidic proton of the phenolic hydroxyl group is abstracted by the hydroxide ion. ncats.ionih.gov

To maximize the yield and purity of this compound, several reaction parameters can be optimized. These include the stoichiometry of the reactants, the solvent composition, and the reaction temperature. Adjusting the pH to approximately 7 is considered optimal for reactivity. Furthermore, employing a slight excess of 2,4,6-tribromophenol can help to ensure the complete consumption of the base.

| Parameter | Recommended Condition | Rationale |

| Base | Sodium Hydroxide (NaOH) | Readily available and effective for neutralization. smolecule.com |

| Solvent System | Acetone-Water | Solubilizes the product, preventing precipitation. |

| Stoichiometry | Slight excess of 2,4,6-tribromophenol | Ensures complete reaction of the base. |

| pH | ~7 | Optimal for the reactivity of the phenolate. |

| Temperature | 80-100°C | To facilitate the reaction kinetics. |

Advanced Synthetic Approaches

In recent years, alternative synthetic methodologies have been explored to enhance the efficiency and reduce the environmental impact of chemical processes. For the synthesis of this compound and its derivatives, microwave-assisted synthesis has emerged as a promising technique. Current time information in Bangalore, IN.smolecule.com

Microwave irradiation offers a significant advantage over conventional heating methods by providing rapid and uniform heating of the reaction mixture. This can lead to dramatically reduced reaction times and improved energy efficiency. While much of the research has focused on the polymerization of this compound, the initial formation of the salt from 2,4,6-tribromophenol and a base like lithium hydroxide can also be accelerated using microwave energy. Current time information in Bangalore, IN.smolecule.com

The efficiency of microwave-assisted synthesis is highly dependent on the optimization of reaction time and microwave power. Studies on related polymerizations starting from this compound have demonstrated that varying these parameters has a significant impact on the product yield. For instance, in a related polymerization study, optimal conditions were achieved at different combinations of microwave power and reaction time, highlighting the need for careful tuning of these parameters to achieve the desired outcome. These findings suggest that for the synthesis of this compound itself, a systematic variation of microwave power and irradiation time would be necessary to determine the optimal conditions for maximizing yield and minimizing energy consumption.

A hypothetical optimization study for the synthesis of this compound might explore a range of microwave power settings and reaction times, as illustrated in the conceptual table below.

| Microwave Power (W) | Reaction Time (min) | Theoretical Yield (%) |

| 180 | 2 | >95 |

| 300 | 1.5 | >95 |

| 500 | 1 | >95 |

| 900 | <1 | >95 |

This table is illustrative and based on the rapid nature of microwave-assisted reactions reported in similar syntheses.

Microwave-Assisted Synthesis Protocols

Mechanistic Studies of Reaction Pathways Involving this compound

Nucleophilic Substitution Reactions

This compound readily participates in nucleophilic substitution reactions. smolecule.com The phenolate acts as a nucleophile, attacking electrophilic centers and displacing leaving groups.

A significant application of this compound is its reaction with cyanuric chloride to produce 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine, a notable flame retardant. google.com This reaction is a sequential nucleophilic substitution where the three chlorine atoms on the cyanuric chloride molecule are replaced by 2,4,6-tribromophenoxy groups. ppm.edu.plresearchgate.net

The reaction is typically carried out under alkaline conditions, often in a ketone-water medium. google.com The process involves the neutralization of 2,4,6-tribromophenol with an alkali metal base like sodium hydroxide to form the this compound in situ. google.com This is followed by the reaction with cyanuric chloride. google.com To ensure the complete consumption of cyanuric chloride and minimize unreacted intermediates, a slight excess of 2,4,6-tribromophenol is often used.

The method of introducing cyanuric chloride to the reaction mixture is crucial for achieving high purity and yield. Adding a solution of cyanuric chloride in acetone (B3395972) to a refluxing aqueous solution of this compound is a preferred method. google.com This technique minimizes the hydrolysis of cyanuric chloride, which can lead to impurities. google.com Alternative methods include adding cyanuric chloride as a powdered solid or in a molten state, though the latter can result in the formation of hydrolysis by-products. google.com

| Parameter | Condition | Rationale/Outcome | Reference |

| Reactants | This compound, Cyanuric Chloride | Formation of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine | |

| Solvent | Ketone-water mixture (e.g., acetone-water) | Solubilizes the phenolate salt and prevents precipitation. | google.com |

| Base | Sodium Hydroxide | Neutralizes 2,4,6-tribromophenol to form the phenolate. | |

| Addition Method | Cyanuric chloride solution in acetone added to refluxing phenolate solution | Minimizes hydrolysis of cyanuric chloride, ensures rapid product formation. | google.com |

This compound can also be involved in polycondensation processes. smolecule.com

In the context of interfacial phosgenation for the synthesis of polycarbonates, model reactions involving sodium tribromophenolate have been studied. researchgate.net These studies help in understanding the reactivity of sterically hindered bisphenols like 2,2′,6,6′-tetrabromobisphenol-A (TBBPA). researchgate.net The low reactivity of TBBPA in interfacial phosgenation is attributed to the steric hindrance and electron-withdrawing nature of the ortho-bromine substituents. researchgate.netresearchgate.net Model reactions with 2,4,6-tribromophenyl (B11824935) chloroformate (TBPC) and sodium tribromophenolate are used to investigate the catalytic effects and side reactions in these polymerization processes. researchgate.net

The catalytic activities of trialkylamines and pyridine (B92270) derivatives have been evaluated in both homogeneous (dichloromethane) and interfacial (dichloromethane/water) systems using model reactions with 2,4,6-tribromophenyl chloroformate and sodium tribromophenolate. researchgate.netresearchgate.net These catalysts are crucial in the interfacial polycondensation of bisphenols to form polycarbonates. researchgate.net

Research has shown that while trialkylamines can act as catalysts, they can also terminate the polymerization by degrading the chloroformate-trialkylamine complex, leading to the formation of carbamate (B1207046) by-products. researchgate.netresearchgate.net In contrast, pyridine derivatives, particularly 4-dimethylaminopyridine (B28879) (DMAP), have been identified as highly effective catalysts in these model reactions. researchgate.netresearchgate.net The catalytic ability of these compounds is essential for achieving high molecular weight polymers in interfacial polycondensation processes. researchgate.net

| Catalyst Type | Effect in Polycondensation | Key Finding | Reference |

| Trialkylamines | Act as catalysts but can also be chain terminators. | Form carbamates through the decomposition of the acyl ammonium (B1175870) salt. | researchgate.netresearchgate.net |

| Pyridine Derivatives | Act as effective catalysts. | 4-dimethylaminopyridine (DMAP) was found to be the best catalyst in model reactions. | researchgate.netresearchgate.net |

Reactivity in Polycondensation Processes

Polymerization Dynamics

This compound serves as a key monomer in the synthesis of several distinct polymer types through controlled polymerization reactions. tandfonline.commetu.edu.trtandfonline.com Research, particularly utilizing microwave-assisted methods, has demonstrated the ability to simultaneously produce non-conducting, conducting, and cross-linked polymers from this single precursor by manipulating reaction conditions. tandfonline.commetu.edu.trtandfonline.comscispace.com

Formation of Poly(dibromophenylene oxide)

Poly(2,6-dibromophenylene oxide), a non-conducting polymer, can be synthesized from this compound. tandfonline.com A notable method involves the use of microwave energy, where the polymerization is carried out in the presence of lithium hydroxide (LiOH) and a minimal amount of water (e.g., 1 ml). tandfonline.comtandfonline.com This approach allows for a rapid synthesis. tandfonline.commetu.edu.tr Historically, the formation of poly(dihalogen-phenylene oxides) was also achieved through the catalytic decomposition of the silver salts of tri-halogenated phenols, which produces a polymer by eliminating silver halide. zenodo.org In this process, the resulting residue, C₆H₂Br₂O, polymerizes. zenodo.org The thermal decomposition of copper(II) complexes, such as diamminebis(tribromophenolato) Cu(II), also yields poly(dihalophenylene oxide)s. metu.edu.tr

Synthesis of Conducting Polymers

The same precursor, this compound, can be used to synthesize conducting polymers (CP). tandfonline.commetu.edu.trtandfonline.com In microwave-assisted synthesis, adjusting the reaction parameters, specifically increasing the amount of water (e.g., to 3 ml), shifts the reaction pathway to favor the formation of a conducting polymer. tandfonline.comtandfonline.com This method has successfully produced a highly conducting polymer with a conductivity of 4 × 10⁻² S/cm² directly, without requiring a separate doping process. tandfonline.commetu.edu.tr The synthesis is achieved in a remarkably short time frame. tandfonline.commetu.edu.tr

Derivatization to Cross-Linked Polymers

Cross-linked polymers (CLP) can also be generated from this compound. tandfonline.commetu.edu.trtandfonline.com The microwave-assisted simultaneous synthesis allows for the formation of CLP alongside poly(dibromophenylene oxide) in low water volumes or as a co-product with conducting polymers in higher water volumes. tandfonline.comtandfonline.com The yield of the cross-linked polymer can be optimized by further increasing the amount of water (e.g., to 5 ml) and adjusting the microwave power and reaction time. tandfonline.commetu.edu.tr

Kinetic Analysis of Polymerization

The kinetics of the polymerization of this compound are highly dependent on the reaction conditions, particularly when using microwave-assisted synthesis. tandfonline.commetu.edu.tr Isoconversional kinetic analysis is a reliable method for studying the kinetics of complex polymer reactions where the mechanism may change with conversion. mdpi.comnih.gov Studies have systematically varied microwave power, reaction time, and the volume of water to determine the optimal conditions for synthesizing each polymer type. tandfonline.commetu.edu.trtandfonline.com

The yield of poly(dibromophenylene oxide) (P), conducting polymer (CP), and cross-linked polymer (CLP) is directly influenced by these parameters. For instance, the synthesis of the non-conducting polymer (P) and cross-linked polymer (CLP) occurs in 1 ml of water, whereas increasing the water to 3 ml or 5 ml leads to the synthesis of the conducting polymer (CP) and CLP, respectively. tandfonline.com

The optimal conditions found for maximizing the yield of each polymer are summarized below. tandfonline.commetu.edu.tr

| Polymer Type | Microwave Power (W) | Time (min) | Water Volume (ml) | Maximum Yield (%) |

|---|---|---|---|---|

| Poly(dibromophenylene oxide) (P) | 180 | 2 | 1 | 24.5 |

| Conducting Polymer (CP) | 900 | 5 | 3 | 53.1 |

| Cross-Linked Polymer (CLP) | 900 | 10 | 5 | 80.8 |

Bromination Kinetics of Phenolate Anions

The formation of this compound involves the bromination of phenol (B47542). The kinetics of this reaction are complex, with the reactivity of the phenolate anion being significantly different from that of the undissociated phenol molecule. electronicsandbooks.comnih.gov

Species-Specific Rate Constants

The presence of electron-withdrawing substituents on the phenol ring affects the rate constants. electronicsandbooks.com However, the deprotonation to the phenolate anion dramatically increases reactivity. electronicsandbooks.comresearchgate.net For instance, theoretical calculations show that while the reaction rate constants for neutral 2,4,6-tribromophenol with certain radicals are below 10⁷ M⁻¹s⁻¹, these rates increase significantly to the order of 10¹⁰ M⁻¹s⁻¹ for the deprotonated 2,4,6-tribromophenolate anion. researchgate.netnih.gov

The following table presents species-specific second-order rate constants for the reaction of HOBr with various phenoxide ions, illustrating the high reactivity that leads to the formation of brominated phenols.

| Phenoxide Ion | Rate Constant (k) for reaction with HOBr (M⁻¹s⁻¹) | Reference Compound Type |

|---|---|---|

| Phenoxide | 4.1 x 10⁷ | Parent Phenol |

| 4-Methylphenoxide | 2.1 x 10⁸ | Activated Phenol |

| p-Hydroxybenzoate | 1.4 x 10⁷ | Deactivated Phenol |

| 3-Chlorophenoxide | 7.9 x 10⁶ | Deactivated Phenol |

| 3-Methoxyphenoxide | 6.5 x 10⁸ | Activated Phenol |

| 2,4,6-Trichlorophenoxide | 1.4 x 10³ | Highly Deactivated Phenol |

Data compiled from multiple sources for illustrative purposes. nih.govnih.govresearchgate.net

The Hammett correlation can be effectively used to estimate the reactivity of bromine with various substituted phenols. nih.gov For the reaction of HOBr with phenoxide ions, a linear regression of log(k) = 8.0 - 3.33 x Σσ (where σ is the Hammett substituent constant) has been established. nih.gov This demonstrates that electron-donating groups enhance the reaction rate, while electron-withdrawing groups decrease it.

pH Dependence on Reaction Rates

Studies have demonstrated that the formation of 2,4,6-tribromophenol can readily occur during the chlorination of water that contains both phenol and bromide ions at a pH of 7.4. umich.edu The rate-determining step in the bromination of phenols is the electrophilic attack on the phenol ring. researchgate.net The activation energy for this process has been observed to increase in a linear fashion with rising pH, which suggests a higher energy barrier for the reaction under less acidic conditions. researchgate.net

Below is a table summarizing the key reactions and their dependence on pH in the formation of brominated phenols.

| pH Range | Dominant Reactants | Reaction Significance |

| < 6 | HOBr + Phenol | Becomes significant |

| 6 - 10 | HOBr + Phenoxide Ion | Controls the overall reaction rate nih.gov |

| 7 - 9 | HOBr + Phenoxide Ion | Primary reaction pathway nih.govresearchgate.net |

| > 10 | BrO⁻ + Phenoxide Ion | Becomes significant nih.gov |

This table illustrates the dominant reaction pathways for phenol bromination at different pH values based on available research.

Hammett Correlation Analysis for Substituted Phenols

The Hammett correlation provides a valuable quantitative framework for understanding the influence of substituents on the reactivity of aromatic compounds in electrophilic substitution reactions, such as the bromination of phenols. This analysis has been successfully applied to estimate the reactivity of bromine with a variety of substituted phenols. nih.govresearchgate.net The correlation is expressed by the equation log(k) = ρσ, where 'k' is the reaction rate constant, 'σ' is the substituent constant (which depends on the nature and position of the substituent), and 'ρ' is the reaction constant (which indicates the sensitivity of the reaction to substituent effects).

For the electrophilic bromination of phenols, a negative value for the reaction constant (ρ) is consistently observed, which is characteristic of electrophilic aromatic substitution. researchgate.net This negative slope signifies that electron-donating groups, which increase the electron density of the aromatic ring, accelerate the reaction, while electron-withdrawing groups have the opposite effect. researchgate.net

Several studies have derived Hammett-type correlations for the reaction of hypobromous acid (HOBr) with phenoxide ions, yielding similar linear regression equations:

log(k₂) = -2.85σ + 8.00 nih.govresearchgate.net

log(k) = 8.0 - 3.33Σσ nih.govresearchgate.net

log(k(HOBr/PhO⁻)) = 7.8 - 3.5σσ researchgate.net

These equations highlight the strong dependence of the reaction rate on the electronic properties of the substituents on the phenol ring. The reaction constant (ρ) for the ionization of substituted phenols in water has been reported as +2.008, indicating that electron-withdrawing groups facilitate ionization. wikipedia.orgdalalinstitute.com In an enzymatic bromination study, the Hammett correlation yielded a ρ value of -3, which is comparable to the ρ value of -2 for bromination using molecular bromine under similar conditions. researchgate.net

The following table presents the second-order rate constants for the reaction of hypobromous acid with various phenoxide ions, illustrating the effect of different substituents.

| Substituted Phenol | Second-Order Rate Constant (k) M⁻¹s⁻¹ |

| 3-Chlorophenol | 7.9 x 10⁶ nih.gov |

| 3-Methoxyphenol | 6.5 x 10⁸ nih.gov |

| 4-Methylphenol | 2.1 x 10⁸ nih.gov |

| 2,4,6-Trichlorophenol (B30397) | 1.4 x 10³ nih.gov |

This table provides experimentally determined rate constants for the bromination of various substituted phenols, demonstrating the electronic influence of substituents on reactivity.

Comparative Reactivity with Other Halogenating Agents (e.g., Chlorine, Ozone)

The reactivity of bromine towards phenols, leading to the formation of products like this compound, is notably high when compared to other common halogenating and oxidizing agents used in water treatment.

Bromine vs. Chlorine: The rate constants for the reaction of bromine with phenolic compounds are significantly higher than those for chlorine. Research indicates that bromine reacts with phenol-like organic compounds approximately 1,000 times faster than chlorine. nih.govresearchgate.netnih.govresearchgate.net More specifically, the ratio between the species-specific rate constants for the reactions of chlorine versus bromine with phenolic compounds has been confirmed to be around 3000. researchgate.netresearchgate.net In environments containing both bromide ions and a chlorinating agent like hypochlorous acid (HOCl), the rapid oxidation of bromide to hypobromous acid (HOCl + Br⁻ → HOBr + Cl⁻) occurs. umich.eduresearchgate.net This newly formed HOBr then preferentially brominates the phenol, meaning that brominated products can be expected even when chlorine is the primary disinfectant. umich.edu

Bromine vs. Ozone: In contrast, ozone is a much more powerful oxidizing agent than bromine. The reaction rate of bromine with phenolic compounds is estimated to be two to three orders of magnitude (100 to 1,000 times) lower than that of ozone. nih.govresearchgate.netnih.govresearchgate.net Other findings specify that the reaction rate of phenol with ozone is about 10 to 100 times higher than with hypobromous acid. researchgate.net This implies that in processes like pre-ozonation for water treatment, phenol would be degraded by ozone much more rapidly than it would be brominated.

The table below offers a comparative overview of the reactivity of these agents with phenolic compounds.

| Halogenating/Oxidizing Agent | Relative Reactivity with Phenols | Second-Order Rate Constants (k) at pH 7 (M⁻¹s⁻¹) |

| Ozone (O₃) | Highest | ~10⁹ - 10¹⁰ |

| Bromine (as HOBr) | High | 10⁴ - 10⁷ researchgate.net |

| Chlorine (as HOCl) | Moderate | ~10¹ - 10⁴ |

This table compares the general reactivity and typical rate constants of ozone, bromine, and chlorine with phenolic compounds. Note that specific rate constants can vary significantly based on the specific phenolic compound and reaction conditions.

Applications in Advanced Materials Science and Chemical Synthesis

Development of Polymeric Materials

The unique chemical structure of sodium 2,4,6-tribromophenolate allows it to be a key ingredient in the synthesis of advanced polymers with tailored properties, including exceptional fire resistance and electrical conductivity.

This compound is instrumental in producing high-molecular-weight polymeric fire retardants, such as poly(dihalophenylene oxide)s. researchgate.net These polymeric agents are increasingly favored over smaller, low-molecular-weight additives because they offer superior thermal stability, better compatibility with the host resin, and a reduced tendency to migrate to the surface of the material, a phenomenon known as "frosting" or "blooming". researchgate.net

One significant polymer synthesized from this starting material is poly(dibromophenylene oxide). researchgate.net Research has demonstrated that the polymerization of this compound can yield polymers with a molecular weight as high as 1.123 × 10⁵ g/mol . researchgate.net The high bromine content is locked into the polymer backbone, providing durable and efficient flame retardancy for engineering plastics. researchgate.net

Beyond its role in fire retardancy, this compound is a precursor for the synthesis of novel conducting and cross-linked polymers. tandfonline.comtandfonline.com Researchers have developed a method using microwave-assisted polymerization to simultaneously create poly(dibromophenylene oxide), a conducting polymer (CP), and a cross-linked polymer (CLP) from this compound and lithium hydroxide (B78521). tandfonline.comrsc.org

This innovative approach allows for the direct synthesis of a highly conducting polymer with a conductivity of 4 x 10⁻² S/cm² without requiring a separate doping process. tandfonline.comtandfonline.com The reaction conditions, such as microwave power, time, and the amount of water, are critical in determining the type and yield of the resulting polymers. tandfonline.comrsc.org For instance, varying these parameters can selectively favor the formation of the conducting polymer or the cross-linked variant. rsc.org

| Polymer Type | Microwave Power (W) | Time (min) | Water (ml) | Maximum Yield (%) |

|---|---|---|---|---|

| Poly(dibromophenylene oxide) (P) | 180 | 2 | 1 | 24.5 |

| Conducting Polymer (CP) | 900 | 5 | 3 | 53.1 |

| Cross-linked Polymer (CLP) | 900 | 10 | 5 | 80.8 |

This interactive table summarizes the optimal conditions for synthesizing different polymers from this compound as identified in research studies. tandfonline.com

Role as an Intermediate in Industrial Chemical Production

As a reactive intermediate, this compound is a cornerstone in the multi-step synthesis of various industrial chemicals. Its ability to undergo nucleophilic substitution reactions makes it essential for introducing the tribromophenoxy moiety into larger, more complex molecules.

This compound is a key intermediate in the production of other widely used brominated flame retardants (BFRs). A prominent example is its use in the synthesis of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ). This high-performance flame retardant is manufactured by reacting this compound with cyanuric chloride. google.com The resulting molecule, which has a very high bromine content, is valued for its thermal stability and is incorporated into plastics used in electronics and construction materials.

This compound serves as the starting material for the synthesis of allyl ethers, which are themselves important flame retardants. Through a nucleophilic substitution reaction, typically with an allyl halide like allyl chloride, Allyl 2,4,6-tribromophenyl (B11824935) ether is produced. uni-bayreuth.deresearchgate.netepo.org This compound is an additive flame retardant used to improve the fire resistance of plastics and textiles. epo.orgsrce.hr

In the realm of vinyl-aromatic polymers, such as polystyrene (PS), the contribution of this compound is typically indirect. Its parent compound, 2,4,6-tribromophenol (B41969), is used to synthesize reactive monomers. tandfonline.com For example, 2,4,6-tribromophenol can be reacted with methacryloyl chloride to form 2,4,6-tribromophenyl methacrylate (B99206) (TBPMA). tandfonline.com This bromine-containing monomer can then be copolymerized or terpolymerized with vinyl-aromatic monomers like styrene (B11656) and acrylonitrile. tandfonline.comtandfonline.com The resulting polymers, such as styrene-acrylonitrile-TBPMA terpolymers, have the flame-retardant bromine atoms chemically bonded to the polymer backbone, enhancing thermal stability and fire resistance. tandfonline.com

The production of flame-retardant epoxy-phenolic polymers heavily relies on intermediates derived from 2,4,6-tribromophenol, for which this compound is the reactive salt form. tandfonline.commdpi.com To create brominated epoxy resins, 2,4,6-tribromophenol is reacted with epichlorohydrin (B41342) or a glycidyl (B131873) ether, such as phenyl glycidyl ether. This reaction incorporates the tribromophenyl group into the epoxy structure, yielding a brominated epoxy resin with inherent flame-retardant properties. tandfonline.com These specialized resins are critical components in materials for electronics, particularly in the manufacturing of printed circuit boards, where high thermal stability and fire safety are paramount. tandfonline.com

Analytical Chemistry Methodologies for Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the chemical structure of Sodium 2,4,6-tribromophenolate. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm the identity and purity of the compound. The spectra are typically obtained on the parent compound, 2,4,6-tribromophenol (B41969), from which the sodium salt is derived. The chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, commonly tetramethylsilane (TMS).

The ¹H-NMR spectrum of 2,4,6-tribromophenol is characterized by a singlet peak for the two equivalent aromatic protons. The hydroxyl proton gives rise to a separate signal, the position of which can vary depending on the solvent and concentration.

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the 2,4,6-tribromophenol molecule, fewer signals than the total number of carbon atoms are observed. The carbon atom attached to the hydroxyl group, and the carbons bonded to bromine atoms, and the unsubstituted aromatic carbons will each produce distinct signals.

Interactive Data Table: Typical NMR Chemical Shift Data for 2,4,6-Tribromophenol

| Nucleus | Atom Position | Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic C-H | ~7.7 | Singlet |

| ¹H | O-H | Variable | Singlet |

| ¹³C | C-O | ~147 | Singlet |

| ¹³C | C-Br | ~110, ~117 | Singlet |

| ¹³C | C-H | ~136 | Singlet |

In addition to experimental determination, NMR chemical shifts can be predicted using computational chemistry methods. Density Functional Theory (DFT) is a commonly used approach for calculating the magnetic shielding tensors of nuclei in a molecule. These shielding tensors are then converted into chemical shifts by referencing them against the calculated shielding of a standard compound like TMS.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. For phenolic compounds, factors such as intramolecular hydrogen bonding and solvent effects can significantly influence the chemical shifts, particularly for the hydroxyl proton. Theoretical calculations can aid in the assignment of complex spectra and provide a deeper understanding of the electronic structure of the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound will be very similar to that of 2,4,6-tribromophenol, with characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key vibrational modes include the O-H stretch of the phenol (B47542) (which will be absent in the pure sodium salt), C-O stretching, C=C stretching of the aromatic ring, and C-Br stretching. The positions of these bands provide a molecular fingerprint that can be used for identification.

Interactive Data Table: Characteristic FT-IR Absorption Bands for 2,4,6-Tribromophenol

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3400-3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3050-3100 | Medium |

| C=C Stretch (Aromatic) | 1400-1600 | Medium-Strong |

| C-O Stretch | 1200-1300 | Strong |

| C-Br Stretch | 500-700 | Strong |

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. While this compound itself is not paramagnetic, ESR can be a powerful tool for studying its effects and behavior when incorporated into polymeric materials as a flame retardant.

During the degradation of polymers, free radicals are often formed. ESR can be used to detect and identify these radical species, providing insights into the degradation mechanisms. In the context of flame retardancy, ESR can help to understand how this compound influences the radical processes that occur during combustion, thereby inhibiting the spread of fire. The technique can also be used to study the effects of the additive on the photo- and thermal-degradation of the polymer, which can be important for assessing the long-term stability of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of this compound and its related compounds, particularly in complex mixtures.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a highly sensitive and selective analytical technique that is well-suited for identifying the degradation products of this compound. This is particularly relevant for understanding the environmental fate of the compound and for identifying potential transformation products that may arise during manufacturing or use.

In a typical LC-HRMS analysis, the sample is first introduced into a liquid chromatograph, which separates the different components of the mixture based on their chemical properties. The separated components then enter the high-resolution mass spectrometer, which measures their mass-to-charge ratios with very high accuracy. This precise mass measurement allows for the determination of the elemental composition of the parent ion and its fragments.

By comparing the mass spectra of the degradation products with that of the parent compound and by analyzing the fragmentation patterns, the chemical structures of the degradation products can be elucidated. Common degradation pathways for brominated phenols include debromination (the removal of bromine atoms) and oxidation. For example, the degradation of 2,4,6-tribromophenol can lead to the formation of various dibromophenols and monobromophenols.

Interactive Data Table: Potential Degradation Products of this compound Identifiable by LC-HRMS

| Compound Name | Chemical Formula | Exact Mass |

| This compound | C₆H₂Br₃NaO | 351.7533 |

| 2,4,6-Tribromophenol | C₆H₃Br₃O | 329.7739 |

| 2,4-Dibromophenol (B41371) | C₆H₄Br₂O | 250.8630 |

| 2,6-Dibromophenol | C₆H₄Br₂O | 250.8630 |

| 4-Bromophenol | C₆H₅BrO | 171.9522 |

| 2-Bromophenol (B46759) | C₆H₅BrO | 171.9522 |

Liquid Chromatography-Atmospheric Pressure Chemical Ionization-High-Resolution Mass Spectrometry (LC-APCI-HRMS) for Environmental Matrices

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a powerful technique for the analysis of organic compounds in complex environmental samples. For compounds like this compound, which can be present in various environmental matrices such as water and soil, this method offers high sensitivity and selectivity.

Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization source for moderately polar compounds like phenols. In APCI, the sample solution is nebulized into a heated vapor, and ionization is initiated by a corona discharge. This process typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For this compound, analysis would likely be performed in negative ion mode to detect the 2,4,6-tribromophenolate anion.

High-resolution mass spectrometry, often utilizing analyzers like Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of the detected ions, which is critical for confident identification and differentiation from other co-eluting compounds in a complex matrix. lcms.cz For the 2,4,6-tribromophenolate anion (C₆H₂Br₃O⁻), the high-resolution mass spectrometer would be able to measure its exact mass, confirming the presence of three bromine atoms based on their characteristic isotopic pattern.

The general workflow for an LC-APCI-HRMS analysis in an environmental sample would involve:

Sample Preparation: Extraction of the analyte from the environmental matrix (e.g., solid-phase extraction for water samples).

Chromatographic Separation: Separation of the target analyte from other compounds in the extract using a liquid chromatograph.

Ionization: Ionization of the separated compounds using an APCI source.

Mass Analysis: Detection and accurate mass measurement of the ions using an HRMS instrument.

While direct application notes for this compound are specific, the principles are well-established for similar phenolic compounds and herbicides in environmental analysis. econference.io

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including 2,4,6-tribromophenol (TBP), the parent phenol of the sodium salt. nih.govinchem.org Due to the low volatility of the sodium salt itself, analysis by GC-MS typically requires a derivatization step to convert the phenolate (B1203915) into a more volatile form, or analysis focuses on the protonated form, 2,4,6-tribromophenol.

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a chromatographic column. The column separates compounds based on their boiling points and interactions with the column's stationary phase. As compounds elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI), fragmented, and detected.

The mass spectrum of 2,4,6-tribromophenol is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of three bromine atoms (isotopes ⁷⁹Br and ⁸¹Br exist in nearly equal abundance). This pattern provides a high degree of confidence in its identification. GC-MS can be operated in full-scan mode to acquire complete mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Table 1: Characteristic Ions for GC-MS Analysis of 2,4,6-Tribromophenol

| Compound | Role | Precursor Ion (m/z) | Quantifier/Qualifier Ions (m/z) |

|---|---|---|---|

| 2,4,6-Tribromophenol (TBP) | Analyte | 330/332 | 251/253, 172, 62 |

| 2,4,6-Tribromophenol-¹³C₆ | Internal Standard | 336/338 | 257/259, 178, 68 |

Data sourced from related compound analysis.

GC-MS methods have been developed for detecting TBP in various matrices, including pharmaceutical products and packaging materials, with detection limits in the picogram-per-tablet or nanogram-per-liter range. nih.gov The pyrolysis of larger brominated flame retardants can also generate 2,4,6-tribromophenol, which is then identified by GC-MS. researchgate.net

Other Characterization Methods for Derived Materials

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (such as bromine and sodium) in a sample. researchgate.net This method is essential for verifying the empirical formula of a synthesized compound like this compound and assessing its purity. researchgate.netazom.com

The most common method for determining carbon, hydrogen, and nitrogen is combustion analysis. researchgate.net In this process, a small, precisely weighed amount of the sample is combusted in an excess of oxygen at high temperatures. The combustion products (CO₂, H₂O) are passed through a series of detectors that measure their quantities, from which the percentages of carbon and hydrogen in the original sample are calculated. Bromine can be determined by subsequent titration or ion chromatography of the combustion products. Sodium is typically analyzed using atomic absorption spectrometry (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES) after digestion of the compound.

Table 2: Theoretical Elemental Composition of this compound (C₆H₂Br₃NaO)

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 20.43% |

| Hydrogen (H) | 1.008 | 2 | 2.016 | 0.57% |

| Bromine (Br) | 79.904 | 3 | 239.712 | 67.95% |

| Sodium (Na) | 22.990 | 1 | 22.990 | 6.52% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 4.53% |

| Total | 352.783 | 100.00% |

Calculated based on standard atomic weights. nih.gov

X-ray Diffraction Spectroscopy

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystalline material. For a solid compound like this compound, XRD can provide information about its crystal structure, phase purity, and grain size.

When a beam of X-rays is directed at a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. The angles and intensities of the diffracted beams are recorded, producing a unique diffraction pattern that serves as a fingerprint for the specific crystalline phase. This pattern can be compared to databases to identify the compound or used to solve its crystal structure. scielo.br

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. It is valuable for characterizing the morphology, topography, and composition of solid materials derived from or containing this compound.

In SEM, a focused beam of electrons is scanned across the sample's surface. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface. By detecting secondary electrons or backscattered electrons, an image of the surface topography can be generated.

SEM is often coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX). When the electron beam strikes the sample, it can cause the emission of characteristic X-rays from the elements present. The EDS detector measures the energy of these X-rays, allowing for a qualitative and semi-quantitative elemental analysis of the sample's surface. For a material containing this compound, SEM-EDS could be used to visualize the particle shape and size, while simultaneously confirming the presence and mapping the distribution of bromine and sodium on the surface. rdlab137.itresearchgate.net

Light Scattering for Molecular Weight Determination

Light scattering is a technique used to determine the molecular weight and size of particles in a solution. tosohbioscience.commalvernpanalytical.com While this compound is a small molecule with a well-defined molecular weight, light scattering techniques are highly relevant for characterizing materials derived from it, such as polymers, aggregates, or colloids in solution.

There are two main types of light scattering:

Static Light Scattering (SLS): This technique measures the time-averaged intensity of scattered light as a function of angle and concentration. The intensity of the scattered light is proportional to the weight-average molecular weight (Mw) of the particles in solution. By measuring the scattered intensity at various concentrations, one can extrapolate to zero concentration to determine the absolute molecular weight. malvernpanalytical.com

Dynamic Light Scattering (DLS): This technique, also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity over time. These fluctuations are caused by the Brownian motion of particles in the solution. DLS analysis yields the translational diffusion coefficient, which can then be used to calculate the hydrodynamic radius (size) of the particles. nih.gov

For supramolecular assemblies or polymeric materials derived from this compound, coupling a light scattering detector with a separation technique like Size Exclusion Chromatography (SEC) allows for the determination of the molecular weight distribution across the entire sample. tosohbioscience.com

Environmental Chemistry and Biotransformation Pathways

Environmental Occurrence and Distribution (limited to natural production/sources)

2,4,6-tribromophenol (B41969) is a natural metabolite produced by a variety of marine species, contributing significantly to its ubiquitous presence in marine environments. bris.ac.uk Several species of marine algae are known to synthesize simple brominated phenols, including TBP. who.int These compounds are believed to be major contributors to the characteristic "ocean-like" flavor of seafood, as many fish consume bromophenol-rich algae. bris.ac.uk

Beyond algae, other marine organisms are also significant natural producers. For instance, acorn worms (Enteropneusta) are known to produce and excrete large quantities of bromophenols without a clear dietary source of these compounds. who.int Marine sponges also serve as natural reservoirs of various brominated organic compounds, which can include bromophenols. who.int Consequently, bromophenols like 2,4,6-TBP are considered a consistent feature of pristine marine soft-bottom habitats, with their abundance often correlating with the local populations of the fauna that produce them. who.int

| Producing Organism Type | Compound(s) Produced | Significance |

| Marine Algae | Simple brominated phenols (including 2,4,6-TBP) | Contributes to "ocean-like" flavor of seafood; a primary natural source in marine ecosystems. bris.ac.ukwho.int |

| Acorn Worms (Enteropneusta) | Large amounts of various bromophenols | Significant excretion into the marine environment. who.int |

| Marine Sponges | Brominated organic compounds (including bromophenols) | Can constitute a significant percentage of the sponge's dry weight. who.int |

Environmental Degradation Mechanisms

The persistence and transformation of 2,4,6-tribromophenol in the environment are governed by several abiotic processes. These mechanisms determine the compound's fate, influencing its concentration and the formation of various transformation products.

Abiotic degradation refers to the transformation of a chemical compound through non-biological processes. battelle.org For 2,4,6-tribromophenol, key abiotic pathways include photodegradation, hydrolysis, and reactions with highly reactive chemical species.

Photodegradation, or photolysis, is a major abiotic process for the transformation of TBP in aqueous environments. When exposed to UV irradiation, TBP undergoes transformation that follows pseudo-first-order kinetics. nih.govtandfonline.com The rate of this transformation is influenced by several environmental factors. For instance, the rate constant increases with increasing pH and in the presence of ions like Fe³⁺ and NO₂⁻, while it decreases as the initial concentration of TBP rises. nih.govtandfonline.com

The primary mechanism of phototransformation is hydrodebromination, which involves the removal of bromine atoms. nih.govtandfonline.com This leads to the formation of various photoproducts. Studies have identified multiple transformation products, with dihydroxylated dibromobenzene compounds being predominant. nih.govtandfonline.com Another identified pathway is photodimerization, which can lead to the formation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and dihydroxylated polybrominated biphenyls (di-OH-PBBs). nih.govtandfonline.com

Table: Factors Influencing TBP Photodegradation Rate

| Factor | Effect on Transformation Rate | Reference |

|---|---|---|

| Increasing pH | Increases | nih.govtandfonline.com |

| Increasing Initial TBP Concentration | Decreases | nih.govtandfonline.com |

| Presence of Fe³⁺ | Increases | nih.govtandfonline.com |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis can be influenced by environmental conditions such as pH. For 2,4,6-tribromophenol, its dissociation is highly dependent on pH due to its pKa of 6.08. who.int

At a pH of 5, only about 8% of the compound is dissociated into its phenolate (B1203915) form. This increases to 45% at pH 6 and 89% at pH 7. who.int At pH 8 and above, TBP is almost completely dissociated (99-100%). who.int While specific studies focusing solely on the hydrolysis degradation rates of TBP are limited, the pH-dependent dissociation is a critical factor in its environmental behavior and its availability for other transformation processes. The phenolate form is generally more susceptible to oxidation and other reactions.

Table: pH-Dependent Dissociation of 2,4,6-Tribromophenol

| pH | Percentage Dissociation |

|---|---|

| 5 | 8% |

| 6 | 45% |

| 7 | 89% |

| 8 | 99% |

| 9 | 100% |

Data sourced from a 2005 WHO report. who.int

Advanced Oxidation Processes (AOPs) are treatment methods that rely on the in-situ generation of highly reactive radical species, most notably the hydroxyl radical (HO•), to oxidize organic pollutants. wikipedia.org These processes are effective in degrading persistent compounds like TBP. The hydroxyl radical reacts unselectively and at high rates with aromatic compounds through addition to the benzene (B151609) ring or by abstracting a hydrogen atom. wikipedia.orgacs.org

The reaction of TBP and other bromophenols with hydroxyl radicals is a key degradation pathway. acs.org Similarly, other reactive species like chlorine radicals (Cl•) can participate in these degradation reactions. Radical chain reactions involve three phases: initiation (initial creation of a radical), propagation (the radical reacts to form new radicals), and termination (two radicals react to form a stable molecule). lumenlearning.com While studies on TBP are part of a broader investigation into halogenated phenols, the principles of AOPs show that processes generating hydroxyl, chlorine, or other radicals will lead to the transformation and eventual mineralization of the compound. researchgate.netnih.gov

Biotic Transformation and Biodegradation of Sodium 2,4,6-tribromophenolate

The biotransformation of this compound, which exists in solution as the 2,4,6-tribromophenol (TBP) anion, is a critical area of study for understanding its environmental fate and biological impact. Research has focused on both microbial degradation, which determines its persistence in ecosystems, and metabolism in biological systems, which relates to its toxicokinetics.

Microbial Degradation Pathways

Certain microorganisms have demonstrated the ability to utilize 2,4,6-tribromophenol as a source of carbon and energy, breaking it down into less complex and often less toxic compounds.

A key mechanism in the microbial breakdown of 2,4,6-tribromophenol is reductive debromination. A bacterial strain, identified as Ochrobactrum sp. TB01, isolated from soil contaminated with brominated pollutants, has been shown to effectively degrade 2,4,6-TBP. This bacterium can utilize TBP as its sole carbon and energy source, degrading 100 µM of the compound within 36 hours in a growing culture.

The degradation process involves the complete removal of all three bromine atoms from the phenol (B47542) ring. Resting cell assays have demonstrated that for every mole of 2,4,6-TBP degraded, three moles of bromine ions are released into the medium. This debromination is a reductive process that requires the presence of NADH as a cofactor. The specific activity of this degradation by Ochrobactrum sp. TB01 has been estimated to be 0.011 nmol/min/mg of protein.

The reductive debromination of 2,4,6-tribromophenol by Ochrobactrum sp. TB01 occurs in a sequential, stepwise manner. Metabolic intermediates have been detected and identified, confirming a specific degradation pathway. The initial step involves the removal of a bromine atom to form 2,4-dibromophenol (B41371) (2,4-DBP). This intermediate is then further debrominated to produce 2-bromophenol (B46759) (2-BP). The final debromination step converts 2-bromophenol into phenol. This pathway demonstrates a progressive detoxification of the original compound, ultimately leading to a non-halogenated aromatic molecule that can be more readily assimilated by microbial central metabolism.

The sequential pathway has been confirmed in other reductive dehalogenation studies as well, following the order: 2,4,6-tribromophenol → 2,4-dibromophenol → 2-bromophenol → phenol. researchgate.net

| Step | Parent Compound | Primary Degradation Product | Description |

|---|---|---|---|

| 1 | 2,4,6-Tribromophenol | 2,4-Dibromophenol | Initial reductive debromination of the parent compound. |

| 2 | 2,4-Dibromophenol | 2-Bromophenol | Second sequential debromination of the intermediate. |

| 3 | 2-Bromophenol | Phenol | Final debromination step yielding a non-halogenated product. |

Metabolism in Biological Systems

In addition to microbial degradation in the environment, the metabolism of 2,4,6-tribromophenol has been investigated in mammalian systems to understand its biotransformation and excretion pathways following exposure.

In vitro studies using liver microsomes are a standard method for investigating the metabolism of xenobiotics. unl.edunih.govresearchgate.netflinders.edu.au These subcellular fractions are rich in phase I drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) superfamily, and phase II enzymes, like UDP-glucuronosyltransferases (UGTs). nih.govflinders.edu.au While direct studies detailing the full metabolic profile of 2,4,6-TBP in liver microsomes are limited, research on structurally similar compounds provides insight into potential pathways. For instance, the metabolism of 2,4,6-trichlorophenol (B30397) in rat liver S-9 fractions (which contain microsomes) yields metabolites such as 2,6-dichloro-1,4-hydroquinone, indicating that oxidative pathways are involved. nih.gov Similarly, 2,4-dichlorophenol (B122985) has been shown to be metabolized by human cytochrome P450 enzymes into hydroxylated and benzoquinone products. nih.gov

Studies in rodents confirm that 2,4,6-TBP is readily absorbed and extensively metabolized, with the primary metabolites being products of phase II conjugation reactions. rmit.edu.vn This indicates that the enzymatic machinery present in liver microsomes, particularly UGTs and sulfotransferases, is active in the biotransformation of 2,4,6-TBP.

Disposition and kinetic studies in rodents have successfully identified the major metabolites of 2,4,6-tribromophenol. Following administration, the compound is rapidly metabolized and excreted. rmit.edu.vn The primary biotransformation pathway involves phase II conjugation.

The main metabolites identified are TBP-glucuronide and TBP-sulfate. rmit.edu.vn Analysis of excreta showed that urine contained a mixture of the unchanged parent 2,4,6-TBP along with both TBP-glucuronide and TBP-sulfate. rmit.edu.vn In contrast, bile was found to contain only TBP-glucuronide. rmit.edu.vn These findings demonstrate that glucuronidation and sulfation are the principal metabolic routes for 2,4,6-TBP in rodents, facilitating its detoxification and elimination from the body.

| Metabolite | Metabolic Pathway | Biological Matrix Detected | Reference |

|---|---|---|---|

| TBP-glucuronide | Phase II (Glucuronidation) | Urine, Bile | rmit.edu.vn |

| TBP-sulfate | Phase II (Sulfation) | Urine | rmit.edu.vn |

| 2,4,6-Tribromophenol (parent) | Unmetabolized | Urine | rmit.edu.vn |

Environmental Compartmentalization and Excretion Dynamics

The environmental fate of this compound is significantly influenced by its interaction with plants, which can absorb, metabolize, and compartmentalize the compound. This section explores the dynamics of its uptake, transformation, and excretion in plant systems, with a particular focus on rice (Oryza sativa) as a model organism.

Plant Uptake and Metabolism

Plants, such as rice, can efficiently take up 2,4,6-tribromophenol (2,4,6-TBP), the conjugate acid of this compound, from their environment. nih.govnih.govacs.org Once absorbed, it undergoes rapid biotransformation. nih.govacs.orgnih.gov Studies have shown that after a 5-day exposure, as much as 99.2% of the initial 2,4,6-TBP can be metabolized by rice plants. nih.govnih.govacs.org This metabolic activity is a crucial defense mechanism for the plant to detoxify the xenobiotic compound.

The primary metabolic pathways involve conjugation reactions, specifically sulfation and glycosylation, which are Phase II metabolic processes. nih.govnih.gov These reactions increase the water solubility of the compound, facilitating its subsequent transport, compartmentalization, or excretion. nih.gov In rice seedlings and cell suspensions, 2,4,6-TBP is quickly converted into multiple sulfated and glycosylated conjugates. nih.govacs.orgnih.gov Within 3 hours of exposure in rice cells, six different conjugates have been identified, and in rice seedlings, eight conjugates were found within 24 hours. nih.govacs.orgnih.gov

Sulfation and glycosylation are the key biotransformation pathways for 2,4,6-TBP in rice. nih.govnih.gov These processes involve the enzymatic addition of a sulfate (B86663) or a sugar moiety, respectively, to the phenolic hydroxyl group of the 2,4,6-TBP molecule. nih.gov Research has identified a predominant sulfation conjugate (TP408) and a predominant glycosylation conjugate (TP490) formed in rice roots. nih.govnih.govacs.org The formation of these water-soluble conjugates is a critical step in reducing the potential toxicity of the parent compound within the plant cells. nih.gov

The rapid formation of these conjugates has been observed in both in vivo experiments with intact rice seedlings and in vitro studies using rice suspension cells. nih.govacs.org This indicates that the enzymatic machinery for sulfation and glycosylation of 2,4,6-TBP is robust and efficient in rice. nih.gov In one study, 22.6% of the dissipated 2,4,6-TBP was transformed into six different conjugates within just 3 hours in rice cells. nih.govacs.org

Following their formation, the sulfated and glycosylated conjugates of 2,4,6-TBP exhibit distinct behaviors regarding their movement (translocation) and storage (compartmentalization) within the plant. nih.govacs.orgnih.gov This subsequent phase of metabolism, often referred to as Phase III, is crucial for the long-term sequestration of the xenobiotic. nih.gov

The sulfated conjugate has been shown to be mobile within the plant. nih.govnih.govacs.org It can be vertically transported from the roots to the aerial parts of the plant, including the leaf sheath and the leaves. nih.govnih.govacs.org This translocation suggests that the sulfated form of 2,4,6-TBP has the potential to enter the food chain if the plant is consumed. nih.gov

In contrast, the glycosylation conjugates are largely sequestered within the roots where they are formed. nih.govnih.govacs.org These conjugates are compartmentalized into the cell vacuoles and bound to the cell walls. nih.govnih.govacs.org This sequestration in the roots effectively immobilizes the glycosylated metabolites, preventing their translocation to other parts of the plant. nih.gov The differing mobility of the sulfated and glycosylated conjugates highlights the complex and specific nature of Phase III metabolic pathways in plants. nih.gov

This excretion mechanism, in concert with the Phase III compartmentalization, serves as an effective detoxification strategy for the plant. nih.govacs.orgnih.gov By actively removing the conjugates from the cytoplasm and from the plant body itself, the plant minimizes the potential for these compounds to interfere with cellular processes. nih.gov The orchestration of sulfation, glycosylation, compartmentalization, and excretion demonstrates a sophisticated system within plants for managing exposure to xenobiotic compounds like 2,4,6-tribromophenol. nih.govacs.orgnih.gov

Table 1: Biotransformation Products of 2,4,6-Tribromophenol in Rice

| Metabolite Type | Number Identified in Rice Cells (3h) | Number Identified in Rice Seedlings (24h) | Predominant Conjugates |

| Sulfated and Glycosylated Conjugates | 6 | 8 | TP408 (sulfated), TP490 (glycosylated) |

| Data sourced from studies on 2,4,6-TBP metabolism in rice. nih.govacs.orgnih.gov |

Table 2: Compartmentalization of 2,4,6-Tribromophenol Conjugates in Rice

| Conjugate Type | Translocation Behavior | Primary Compartment |

| Sulfated Conjugates | Vertically transported to leaf sheath and leaf | Mobile within the plant |

| Glycosylated Conjugates | Sequestered in roots | Cell vacuoles and cell walls |

| This table illustrates the different fates of sulfated and glycosylated conjugates within the plant. nih.govnih.govacs.org |

Theoretical and Computational Chemistry Investigations

Modeling of Chemical Reactivity and Mechanisms

Computational chemistry provides powerful tools to investigate the reactivity and reaction mechanisms of chemical compounds at the molecular level. For sodium 2,4,6-tribromophenolate, which exists in solution as the sodium cation and the 2,4,6-tribromophenolate anion, theoretical studies would focus on the electronic structure and properties of the anion to predict its behavior in chemical reactions. While specific computational studies on the reactivity of 2,4,6-tribromophenolate are not extensively available in the public domain, the following sections outline the principles of how its reactivity would be theoretically investigated.

Electron Transfer Processes

Electron transfer is a fundamental step in many chemical and biological reactions. Computational methods, such as Density Functional Theory (DFT), can be used to model the electron transfer properties of the 2,4,6-tribromophenolate anion. Key parameters that would be calculated include ionization potential, electron affinity, and reorganization energies. These calculations would help in understanding how readily the 2,4,6-tribromophenolate anion can donate or accept an electron, and the energy barriers associated with these processes. Such studies are crucial for predicting its role in redox reactions, for example, in environmental degradation pathways or in biological systems.

Photo-Excitation Dynamics

The interaction of the 2,4,6-tribromophenolate anion with light can be modeled to understand its photochemistry. Upon absorption of light, the molecule is promoted to an excited electronic state. Time-dependent DFT (TD-DFT) is a common computational method to calculate the absorption spectrum and to identify the nature of the electronic transitions. Further simulations, such as ab initio molecular dynamics, could be employed to trace the fate of the excited molecule over time, including processes like intersystem crossing, fluorescence, phosphorescence, or photochemical reactions leading to degradation products. These investigations are important for assessing the environmental persistence of the compound under sunlight.

Cooperative Interactions in Reaction Systems

The reactivity of the 2,4,6-tribromophenolate anion can be significantly influenced by its surrounding environment, including solvent molecules, counter-ions (Na+), and other reactants. Computational models can be used to study these cooperative interactions. For instance, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to treat the phenolate (B1203915) anion with a high level of theory (QM) while the surrounding solvent is described with a more computationally efficient method (MM). These simulations can reveal how hydrogen bonding or other non-covalent interactions with the solvent can stabilize or destabilize transition states, thereby affecting reaction rates and mechanisms.

Prediction of Partitioning Behavior

The partitioning behavior of a chemical, such as this compound, between different environmental or biological compartments is crucial for assessing its bioavailability and potential for bioaccumulation. Computational models offer a valuable alternative to experimental measurements for predicting these properties.

Phospholipid-Water Partition Coefficients of Ionic Species

The phospholipid-water partition coefficient (Klipw) is a key parameter for understanding the interaction of a chemical with biological membranes. For ionic species like the 2,4,6-tribromophenolate anion, predicting Klipw is more complex than for neutral molecules due to the influence of electrostatic interactions with the charged and polar groups of phospholipids (B1166683) and the membrane dipole potential.

Mechanistic models are necessary to account for these complex interactions. Research has demonstrated that for charged compounds, simple correlations with octanol-water partition coefficients are often not sufficient. The affinity of ionic organic chemicals for phospholipid membranes can be significant, with the distribution ratio of the ionized form being only marginally lower than, or even equal to, that of the corresponding neutral form.

Application and Refinement of Mechanistic Models (e.g., COSMOmic)

COSMOmic is a powerful mechanistic model that extends the COSMO-RS (Conductor-like Screening Model for Real Solvents) theory to anisotropic phases like biological membranes. This model has been specifically refined to improve the prediction of Klipw for ionic compounds.

To make the COSMOmic model applicable to ionic solutes, the internal membrane dipole potential is implemented. The model was empirically optimized using experimental Klipw data for a large set of neutral and ionic compounds. This refinement significantly improves the prediction accuracy for ions without negatively affecting the predictions for neutral compounds. The refined COSMOmic model is one of the first mechanistic models to predict Klipw for both ionic and neutral species with a root-mean-square error of less than one log unit.

The application of COSMOmic to this compound would involve a quantum chemical calculation of the 2,4,6-tribromophenolate anion to generate the necessary COSMO file, which contains information about the molecule's surface polarity. This information is then used by COSMOmic to calculate the partitioning of the anion into a model phospholipid membrane.

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from such a computational study, comparing the predicted partition coefficients for 2,4,6-tribromophenol (B41969) and its corresponding anion.

| Compound | Form | Predicted log Klipw |

| 2,4,6-Tribromophenol | Neutral | 3.5 |

| 2,4,6-Tribromophenolate | Anion | 2.1 |

Note: The values in this table are for illustrative purposes and are not based on actual computational results for this compound.

Comparison with Empirical and Polyparameter Linear Free Energy Relationship Models

Theoretical and computational models for predicting the physicochemical properties and environmental fate of this compound and related compounds are often validated and compared against empirical data and established quantitative models like Polyparameter Linear Free Energy Relationships (pp-LFERs). nih.gov These relationships are powerful tools for predicting partition coefficients for a wide range of environmental and biological phases with a high degree of accuracy. acs.orgsigmaaldrich.com

The pp-LFER model is based on the principle that the free energy of transfer of a solute between two phases can be described as a sum of contributions from different types of intermolecular interactions. acs.org The general form of the pp-LFER equation is:

log K = c + eE + sS + aA + bB + vV

Where K is the equilibrium partition coefficient. The solute-dependent parameters (descriptors) are:

E : The excess molar refraction

S : The solute's dipolarity/polarizability

A : The solute's effective hydrogen bond acidity

B : The solute's effective hydrogen bond basicity

V : The McGowan characteristic volume (in cm³/mol)/100

The system-dependent parameters (coefficients e, s, a, b, v, and the constant c) describe the corresponding properties of the partitioning system, such as its ability to interact with polarizable or H-bond donating/accepting solutes. nih.gov

For brominated flame retardants, including brominated phenols, pp-LFER substance descriptors have been experimentally determined using gas-chromatographic retention times and liquid-liquid partition coefficients. nih.govsigmaaldrich.com These experimentally derived descriptors can then be used to predict partition coefficients for systems where experimental data is unavailable. acs.org Validation studies have shown high reliability, with differences between predicted and experimental log K values often being less than 0.3 log units for systems like octanol/water (Kₒw), water/air (Kₗᵢₚw), organic carbon/water (Kₒc), and liposome/water (Kₗᵢₚw). nih.gov Such models have proven highly effective for predicting the partitioning behavior of numerous organic chemicals, significantly influencing assessments of their environmental distribution and bioaccumulation. nih.gov

| Parameter | Description | Type |

|---|---|---|

| E | Excess molar refraction | Solute Descriptor |

| S | Solute dipolarity/polarizability | Solute Descriptor |

| A | Solute hydrogen bond acidity | Solute Descriptor |

| B | Solute hydrogen bond basicity | Solute Descriptor |

| V | McGowan characteristic volume | Solute Descriptor |

| e, s, a, b, v | System coefficients corresponding to solute descriptors | System Parameter |

| c | System constant | System Parameter |

Computational Studies on Brominated Phenol (B47542) Derivatives

Investigation of Formation Pathways for Polybrominated Dibenzo-p-dioxins and Dibenzofurans

Computational chemistry plays a crucial role in elucidating the formation pathways of toxic byproducts like polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) from precursors such as 2,4,6-tribromophenol. inchem.orgresearchgate.net These compounds can form during thermal processes like incineration or accidental fires, as well as through biological or enzymatic pathways. nih.govacs.org

Thermal Formation Pathways: Computational studies, often employing Density Functional Theory (DFT), have investigated the high-temperature pyrolysis of brominated phenols to understand the mechanisms of PBDD/F formation. For instance, studies on the pyrolysis of 2-bromophenol (B46759) show that the initial step involves the formation of a 2-bromophenoxyl radical. acs.org This radical can then undergo a series of complex reactions, including radical-radical coupling, to form dibenzo-p-dioxin (B167043) and monobromodibenzo-p-dioxin. acs.org These computational models help predict the major products and intermediates, providing insights that are difficult to obtain through experimental analysis alone. While bromophenols are recognized precursors, other pathways, such as the oxidation of polybrominated biphenyls (PBBs), have also been computationally shown to form PBDFs through highly exothermic reactions without necessarily proceeding through a bromophenol intermediate. nih.gov

Enzymatic Formation Pathways: Beyond thermal degradation, computational models are used to understand the natural formation of PBDDs. Studies have shown that 2,4,6-tribromophenol can undergo oxidative coupling mediated by enzymes like bromoperoxidase, which is found in marine systems. nih.gov This process can lead to the formation of various PBDD congeners, such as 1,3,6,8-tetrabromodibenzo-p-dioxin (B13652457) (1,3,6,8-TeBDD), through direct condensation. nih.gov Further computational analysis helps explain the formation of other isomers and less-brominated congeners through subsequent reactions like bromine shifts, Smiles rearrangements, or debromination processes. nih.gov The biotic transformation of 2,4,6-tribromophenol in organisms like rice plants has also been shown to produce PBDD/Fs, highlighting the importance of understanding these complex biological pathways. nih.gov

Computational Approaches to Bromination Kinetics

Computational methods are extensively used to model the kinetics of the bromination of phenols. The reaction rate is highly dependent on factors such as pH and the specific brominating agent used. chemrxiv.orgnih.gov Computational models, particularly those based on quantitative structure-activity relationships (QSAR), help to predict and explain these kinetic behaviors.

One common approach is the use of the Hammett correlation, a linear free energy relationship that relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. researchgate.net For the reaction of hypobromous acid with phenoxide ions, a Hammett correlation can successfully estimate the reactivity of various substituted phenols. nih.govresearchgate.net A typical linear regression equation takes the form:

log(k) = ρσ + c

Where k is the reaction rate constant, σ is the substituent constant (which depends on the nature and position of the substituent), ρ is the reaction constant (which depends on the reaction type), and c is a constant. For electrophilic substitution reactions on the aromatic ring, the reaction constant ρ is typically negative. researchgate.net For instance, a study on the bromination of various phenolic compounds derived a linear regression of log(k₂) = -2.85σ + 8.00. nih.govresearchgate.net

| Phenolic Compound | Rate Constant (k₂) (M⁻¹s⁻¹) |

|---|---|

| 3-Chlorophenol | 7.9 x 10⁶ |

| 3-Methoxyphenol | 6.5 x 10⁸ |

Structural Activity Relationships for Ligand-Receptor Binding

Computational studies employing Quantitative Structure-Activity Relationship (QSAR) models are vital for understanding how the structural features of brominated phenols influence their binding affinity to various biological receptors. nih.gov These studies focus on the relationship between the chemical structure and the binding interaction, independent of the ultimate biological or toxicological outcome.

The key structural features of brominated phenols that influence receptor binding include:

Degree and Position of Bromination: The number and location of bromine atoms on the phenolic ring are critical. Increasing the degree of bromination can enhance binding affinity for certain receptors, such as human thyroid receptor beta (TRβ), which is likely due to increased hydrophobic interactions between the ligand and the receptor's binding pocket. oup.com

Hydroxyl Group: The phenolic hydroxyl group is a crucial feature for binding, often acting as a hydrogen bond donor or acceptor. Its presence is a key characteristic for mimicking natural ligands like hormones. nih.gov

QSAR models are developed by applying statistical methods, like multiple linear regression, to a set of theoretical molecular descriptors. nih.gov These descriptors can quantify various electronic, steric, and hydrophobic properties of the molecules. The resulting models provide equations that can predict the binding affinity of new or untested brominated phenols, serving as a valuable tool for screening and characterization. nih.govflemingcollege.ca For example, studies have explored how structural modifications to compounds like 2,4,6-tribromophenol impact their potential to bind to receptors like TRβ in different species, highlighting how subtle changes in chemical structure can alter ligand-receptor interactions. oup.com

Future Research Directions and Emerging Areas

Novel Synthetic Methodologies for Enhanced Green Chemistry

The pursuit of environmentally benign synthetic routes for Sodium 2,4,6-tribromophenolate is a significant area of future research. Traditional bromination processes for phenols often involve the use of elemental bromine and volatile organic solvents, which pose environmental and safety concerns. Future methodologies are expected to focus on the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key areas of investigation include:

Catalytic Bromination: The development of solid acid catalysts or supported metal catalysts could offer a recyclable and more selective alternative to homogeneous catalysts.

Solvent-Free or Aqueous Systems: Research into performing bromination reactions in water or under solvent-free conditions is crucial. This approach would significantly reduce the use of hazardous organic solvents.

Alternative Brominating Agents: The use of less hazardous brominating agents, such as N-bromosuccinimide (NBS) or hydrobromic acid in the presence of an oxidant (e.g., hydrogen peroxide), is a promising avenue.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation compared to batch processes.

A comparative look at traditional versus potential green synthetic routes highlights the advantages of the latter:

| Parameter | Traditional Synthesis | Future Green Synthesis |

| Brominating Agent | Elemental Bromine | N-Bromosuccinimide, HBr/H₂O₂ |

| Solvent | Carbon tetrachloride, Acetic acid | Water, Solvent-free |

| Catalyst | Homogeneous acids | Recyclable solid acids |

| Process | Batch | Continuous Flow |

| Waste Generation | High | Low |

Advanced Catalysis in Polymerization Reactions

While the direct application of this compound as a primary catalyst in large-scale polymerization is not extensively documented, its structural similarity to sodium phenoxide suggests potential roles as a co-catalyst or initiator. Sodium phenoxides have been shown to be effective initiators in the anionic ring-opening polymerization (AROP) of lactones, such as β-butyrolactone. The basicity and nucleophilicity of the phenoxide anion play a crucial role in the polymerization mechanism.

Future research in this area could explore:

Initiator in Ring-Opening Polymerization: Investigating the efficacy of this compound as an initiator for the polymerization of various cyclic monomers. The electron-withdrawing nature of the bromine atoms would modulate the nucleophilicity of the phenoxide, potentially influencing the polymerization rate and the properties of the resulting polymer.

Modifier for Ziegler-Natta Catalysts: The use of sodium salts as modifiers in Ziegler-Natta catalysis is an established practice. Future studies could examine if this compound can act as an external electron donor to control the stereospecificity of the polymerization of olefins.